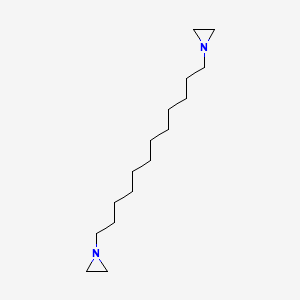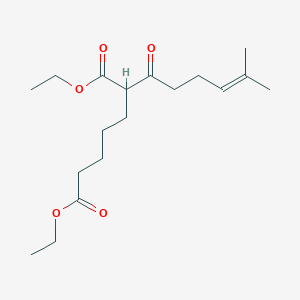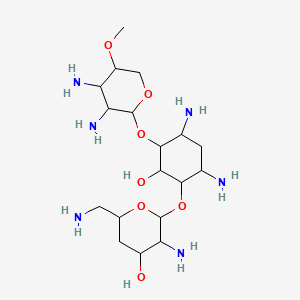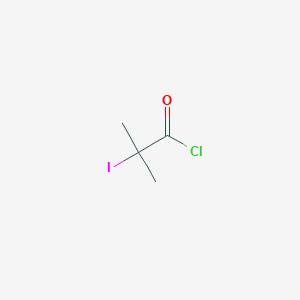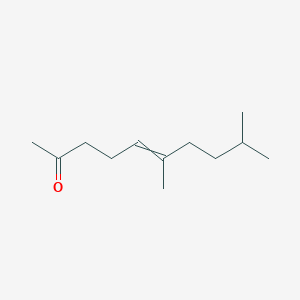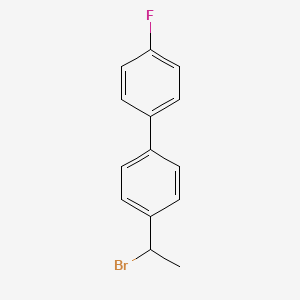
4-(1-Bromoethyl)-4'-fluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a bromoethyl group attached to one phenyl ring and a fluoro substituent on the other phenyl ring. The presence of both bromine and fluorine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the bromination of 4-ethyl-4’-fluoro-1,1’-biphenyl. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation reactions: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), or primary amines in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: 4-(1-Hydroxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Cyanoethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Aminoethyl)-4’-fluoro-1,1’-biphenyl.
Oxidation: 4-(1-Carboxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Formylethyl)-4’-fluoro-1,1’-biphenyl.
Reduction: 4-Ethyl-4’-fluoro-1,1’-biphenyl.
科学的研究の応用
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with unique properties.
作用機序
The mechanism of action of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromoethyl and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the bromoethyl group may undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins, while the fluoro group can enhance the compound’s metabolic stability and bioavailability.
類似化合物との比較
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: can be compared with other similar compounds, such as:
4-(1-Bromoethyl)-4’-chloro-1,1’-biphenyl: Similar structure but with a chloro substituent instead of a fluoro group. The chloro group may result in different reactivity and biological activity.
4-(1-Bromoethyl)-4’-methyl-1,1’-biphenyl: Contains a methyl group instead of a fluoro group. The methyl group can affect the compound’s lipophilicity and overall chemical behavior.
4-(1-Bromoethyl)-4’-nitro-1,1’-biphenyl: Features a nitro group, which can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl lies in the combination of the bromoethyl and fluoro substituents, which impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
53588-07-1 |
|---|---|
分子式 |
C14H12BrF |
分子量 |
279.15 g/mol |
IUPAC名 |
1-(1-bromoethyl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-10H,1H3 |
InChIキー |
HORIKVLWDGXBNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)



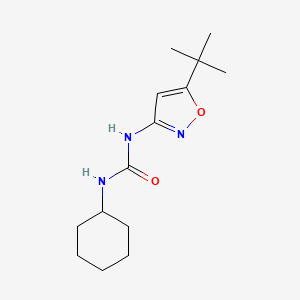
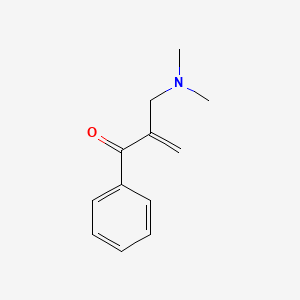
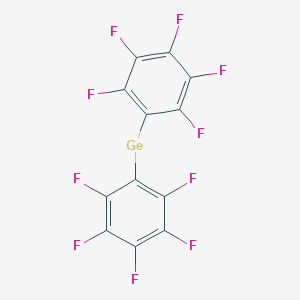
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
